molecular formula C19H21N3O3S B313716 4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide

4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide

Cat. No.: B313716
M. Wt: 371.5 g/mol
InChI Key: GSNXSITVHJDLLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide is a synthetic organic compound with the molecular formula C19H22N2O3S It is characterized by the presence of an ethoxy group, a propanoylamino group, and a carbamothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide typically involves the following steps:

    Formation of the Ethoxybenzoyl Intermediate: The initial step involves the reaction of 4-ethoxybenzoic acid with thionyl chloride to form 4-ethoxybenzoyl chloride.

    Amidation Reaction: The 4-ethoxybenzoyl chloride is then reacted with 4-aminophenylpropanamide in the presence of a base such as triethylamine to form the intermediate this compound.

    Final Product Formation: The intermediate is further reacted with thiourea under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways or cancer cell proliferation.

    Pathways Involved: It may inhibit key enzymes or modulate receptor activity, leading to reduced inflammation or inhibition of cancer cell growth.

Comparison with Similar Compounds

  • 4-ethoxy-N-{4-[(propylamino)carbonyl]phenyl}benzamide
  • 2-ethoxy-N-[4-(propionylamino)phenyl]benzamide

Comparison:

  • Structural Differences: The presence of different substituents on the benzamide core.
  • Unique Properties: 4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C19H21N3O3S

Molecular Weight

371.5 g/mol

IUPAC Name

4-ethoxy-N-[[4-(propanoylamino)phenyl]carbamothioyl]benzamide

InChI

InChI=1S/C19H21N3O3S/c1-3-17(23)20-14-7-9-15(10-8-14)21-19(26)22-18(24)13-5-11-16(12-6-13)25-4-2/h5-12H,3-4H2,1-2H3,(H,20,23)(H2,21,22,24,26)

InChI Key

GSNXSITVHJDLLO-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)NC(=S)NC(=O)C2=CC=C(C=C2)OCC

Origin of Product

United States

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